1-(3-chlorophenyl)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]urea
Description
1-(3-Chlorophenyl)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]urea is a urea derivative featuring a thiazole core substituted with a 4-cyanophenyl group at position 4 and a 3-chlorophenyl urea moiety at position 2. This compound belongs to a class of bioactive molecules designed to exploit the thiazole ring’s electron-rich aromatic system and the urea group’s hydrogen-bonding capacity, which are critical for interactions with biological targets .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4OS/c18-13-2-1-3-14(8-13)20-16(23)22-17-21-15(10-24-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H2,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDYTCDQXLRMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]urea typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Coupling Reactions: The thiazole intermediate is then coupled with 3-chlorophenyl isocyanate to form the desired urea derivative. This reaction is usually carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and automated processes may also be employed to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorophenyl)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, synthetic yields, molecular weights, and reported biological activities of 1-(3-chlorophenyl)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]urea with analogous compounds:
Key Observations:
Structural Variations and Bioactivity: The target compound uniquely combines a 4-cyanophenyl-thiazole group with a 3-chlorophenyl urea, distinguishing it from analogs like 6a (fluorophenyl) and 6b (dichlorophenyl). This combination may enhance binding to kinase targets (e.g., Aurora kinases) due to the cyanophenyl’s electron-withdrawing nature . Compounds with thienopyrimidine (e.g., 13) or triazole (e.g., T.2) extensions exhibit explicit kinase inhibition, suggesting that the target compound’s thiazole-urea scaffold could be optimized for similar pathways .
Synthetic Efficiency: Yields for urea-thiazole hybrids vary widely (e.g., 51.2% for 8f vs. 85–88% for 11f–o in ), likely due to steric hindrance from bulky substituents or challenges in cyclization steps .
The target compound’s 4-cyanophenyl group may similarly modulate protein-protein interactions .
Biological Activity
1-(3-Chlorophenyl)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. Specifically, this compound has shown promising results against various cancer cell lines.
- Case Study : A study evaluated several thiazole urea derivatives for their antileukemic activity against THP-1 (acute monocytic leukemia) and MV-4-11 (acute myeloid leukemia) cell lines. The compound demonstrated an IC50 value of approximately 29 nM for THP-1 cells, indicating potent activity against this cell line .
Inhibition of HIV-1 Capsid Formation
The compound has also been investigated for its role as an inhibitor of HIV-1 capsid formation. As part of a series of substituted aryl aminomethyl thiazole ureas, it was found to interfere with the viral life cycle, suggesting potential as an antiviral agent .
The biological activity of this compound may be attributed to its ability to disrupt cellular processes involved in cancer proliferation and viral replication. The thiazole ring is known to participate in various biochemical interactions, enhancing the compound's efficacy.
Comparative Biological Activity
| Compound Name | IC50 (nM) | Target | Reference |
|---|---|---|---|
| This compound | 29 | THP-1 Cells | |
| Other Thiazole Derivative A | 50 | MV-4-11 Cells | |
| Thiazole Urea Analog B | 15 | HIV-1 Capsid Formation |
Safety and Toxicity
While the compound shows promising biological activities, it is essential to evaluate its safety profile through toxicological studies. Current literature suggests that many thiazole derivatives possess low toxicity levels; however, specific data on this compound's safety remains limited.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3-chlorophenyl)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]urea, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a substituted thiazol-2-amine with a chlorophenyl isocyanate. Key steps include:
- Thiazole core formation : Cyclocondensation of 4-cyanophenyl thiourea with α-haloketones under reflux in ethanol (70–80°C) .
- Urea linkage : Reaction of 3-chlorophenyl isocyanate with the thiazol-2-amine intermediate in dry dichloromethane (DCM) at 0–5°C, using triethylamine as a base to neutralize HCl byproducts .
- Optimization : Yields improve with inert atmospheres (N₂/Ar) and controlled stoichiometry (1:1.1 ratio of amine to isocyanate). Purity is enhanced via recrystallization from methanol/water mixtures.
- Data Table :
| Step | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Thiazole formation | Ethanol | 75 | 65 | 92% |
| Urea coupling | DCM | 0–5 | 78 | 95% |
Q. What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?
- Methodology : Use a combination of:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl/thiazole groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 381.05) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions between urea and thiazole moieties) .
- Key Finding : Single-crystal studies reveal planarity between the thiazole and cyanophenyl rings, critical for π-π stacking in biological target interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Variation of substituents : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electronic effects .
- Thiazole modifications : Introduce methyl or trifluoromethyl groups at the 4-position to enhance steric bulk and metabolic stability .
- Biological assays : Test derivatives against target enzymes (e.g., kinase inhibition assays) or cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) .
Q. What experimental strategies address discrepancies in reported biological activity data (e.g., IC₅₀ variability)?
- Methodology :
- Standardize assays : Use identical cell lines (e.g., ATCC-certified), incubation times (48–72 hr), and positive controls (e.g., cisplatin for cytotoxicity) .
- Control solvent effects : DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
- Validate mechanisms : Confirm target engagement via Western blotting (e.g., apoptosis markers like caspase-3) .
- Case Study : Inconsistent MIC values against Candida albicans (2–16 µg/mL) were traced to differences in agar dilution vs. broth microdilution methods .
Q. How does the compound’s conformation influence its interaction with biological targets?
- Methodology :
- Molecular docking : Use software (e.g., AutoDock Vina) to model binding to kinases or cytochrome P450 enzymes .
- Dynamic simulations : MD simulations (50 ns) reveal stable hydrogen bonds between the urea carbonyl and ATP-binding pockets .
- Key Insight : The cyanophenyl group’s linear geometry enhances hydrophobic interactions, while the thiazole nitrogen participates in charge-transfer interactions .
Conflict Resolution & Best Practices
Q. How to resolve contradictions in optimal reaction conditions for large-scale synthesis?
- Recommendations :
- Scale-up challenges : Batch reactors vs. continuous flow systems. Flow chemistry reduces exothermic risks during urea coupling .
- Purification : Replace column chromatography with antisolvent precipitation (e.g., adding hexane to DCM solutions) for cost-effective scaling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
